molecular formula C19H21N3O3S2 B2409595 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1252820-15-7

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2409595
CAS No.: 1252820-15-7
M. Wt: 403.52
InChI Key: QPEKWAQQPYTGBS-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at position 3, a sulfanyl-acetamide side chain at position 2, and a 3-methoxypropyl substituent on the acetamide nitrogen. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol and a predicted pKa of 12.77 ± 0.70 . The thieno[3,2-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and enzyme modulation.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-10-5-9-20-16(23)13-27-19-21-15-8-11-26-17(15)18(24)22(19)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKWAQQPYTGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties, including anticancer and antimicrobial effects. The unique structural components of this compound allow for diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O4SC_{23}H_{21}N_{3}O_{4}S, with a molecular weight of 467.6 g/mol. The presence of the sulfanyl group and the methoxypropyl acetamide substituent contributes to its biological activity.

Property Value
Molecular FormulaC23H21N3O4S
Molecular Weight467.6 g/mol
Structure FeaturesThieno[3,2-d]pyrimidine core with sulfanyl and methoxypropyl groups

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes that are crucial for cellular processes. Compounds similar to this have been shown to target key proteins involved in cancer cell proliferation and microbial growth. For instance, they may inhibit thymidylate synthase and dihydrofolate reductase, both of which are vital for DNA synthesis in cancer cells and certain bacteria.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. In vitro studies have demonstrated that compounds within this class can effectively reduce tumor growth by interfering with critical signaling pathways.

Case Study:
In a study examining the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cells, it was found that these compounds induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been reported to possess antibacterial activity against various strains of bacteria by disrupting their metabolic functions.

Activity Type Target Pathway Effect
AnticancerThymidylate synthaseInhibition of DNA synthesis
AntimicrobialBacterial metabolismDisruption of growth

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Variations in the substituents on the thieno-pyrimidine core influence the potency and selectivity towards specific biological targets.

Key Findings:

  • Sulfanyl Group: Enhances interaction with protein targets.
  • Methoxypropyl Substituent: Modulates solubility and bioavailability.
  • Benzyl Moiety: Influences binding affinity to target enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity Reference
Target compound 3-Benzyl, 2-sulfanylacetamide (N-3-methoxypropyl) 437.53 Not explicitly reported (inferred kinase/antimicrobial potential)
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 4-Chlorophenyl, pyrazole-acetamide 292.21 Not reported; structural focus on halogenated aryl groups
N-(2-Methoxyphenyl) analogue 3-Benzyl, 2-sulfanylacetamide (N-2-methoxyphenyl) 437.53 Similar core; substituent variation alters solubility and binding

Key Observations :

  • The 3-benzyl group in the target compound contrasts with the 4-chlorophenyl group in , which may reduce steric hindrance and enhance π-π stacking with hydrophobic targets.
  • The 3-methoxypropyl group in the target compound improves solubility compared to rigid aromatic substituents (e.g., 2-methoxyphenyl in ).
Thioacetamide Derivatives with Heterocyclic Moieties
Compound Name Core Structure Substituents MIC (µg/mL) Bioactivity Reference
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole 2-Fluorobenzyl 8–16 (vs. E. coli) Antimicrobial
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) Triazole 4-Fluorobenzyl 4–8 (vs. E. coli) Antimicrobial
Target compound Thieno[3,2-d]pyrimidinone 3-Methoxypropyl N/A Likely broader kinase inhibition

Key Observations :

  • Fluorinated benzyl groups in triazole-based thioacetamides () enhance antibacterial potency, but the target compound’s thieno[3,2-d]pyrimidinone core likely shifts activity toward eukaryotic targets (e.g., kinases).
  • The absence of a triazole ring in the target compound reduces metabolic instability compared to .
Oxadiazole and Indole-Based Analogues
Compound Name Core Structure Substituents Bioactivity (IC₅₀) Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole-indole Chlorophenyl LOX inhibition (12 µM)
N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) Oxadiazole-indole Pyridinyl BChE inhibition (18 µM)
Target compound Thieno[3,2-d]pyrimidinone Benzyl, 3-methoxypropyl N/A (structural similarity suggests kinase/LOX activity)

Key Observations :

  • Oxadiazole-indole hybrids () exhibit dual enzyme inhibition, but the target compound’s thieno[3,2-d]pyrimidinone core may favor kinase selectivity due to planar aromaticity.
  • The 3-methoxypropyl group in the target compound could reduce off-target interactions compared to bulky indole substituents in .
Orco Agonists with Sulfanyl-Acetamide Linkers
Compound Name Core Structure Substituents Activity Reference
VUAA-1 Triazole-pyridine 4-Ethylphenyl Orco agonist (EC₅₀ = 2.3 µM)
OLC-12 Triazole-pyridine 4-Isopropylphenyl Orco agonist (EC₅₀ = 1.8 µM)
Target compound Thieno[3,2-d]pyrimidinone Benzyl, 3-methoxypropyl Unlikely Orco activity (structural divergence)

Key Observations :

  • VUAA-1 and OLC-12 () utilize triazole-pyridine cores for insect olfactory receptor activation, whereas the target compound’s thieno[3,2-d]pyrimidinone scaffold lacks the required π-stacking motifs for Orco binding.

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